(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is a chemical compound that belongs to the class of aminooxy alcohols. This compound is characterized by the presence of an aminooxy group (-ONH2) and a phenoxy group (-OPh) attached to a propanol backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and (S)-epichlorohydrin.
Formation of Epoxide: The reaction of 3-methylphenol with (S)-epichlorohydrin under basic conditions leads to the formation of an epoxide intermediate.
Aminooxy Group Introduction: The epoxide intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the aminooxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-aminooxy-3-(4-methylphenoxy)propan-2-ol: Similar structure with a different position of the methyl group on the phenoxy ring.
(2S)-1-aminooxy-3-(3-chlorophenoxy)propan-2-ol: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol is unique due to the specific arrangement of its functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2S)-1-aminooxy-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-8-3-2-4-10(5-8)13-6-9(12)7-14-11/h2-5,9,12H,6-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
UPMOUDNNCCWFEP-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC[C@@H](CON)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CON)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.